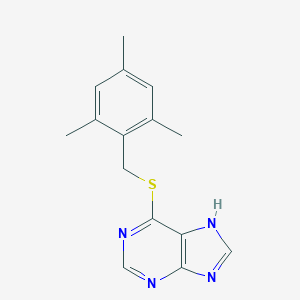![molecular formula C10H8BrClN4OS2 B282929 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-chlorophenyl)acetamide](/img/structure/B282929.png)
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-chlorophenyl)acetamide, commonly known as ATSA-1, is a small molecule that has shown promising results in scientific research. It belongs to the class of compounds known as thiadiazoles, which have been extensively studied for their potential therapeutic applications. ATSA-1 has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of ATSA-1 is not fully understood, but it is thought to involve the modulation of cellular stress pathways. Specifically, ATSA-1 has been found to activate the transcription factor Nrf2, which regulates the expression of genes involved in cellular stress response. This leads to increased expression of antioxidant and detoxification enzymes, as well as decreased inflammation and cell death.
Biochemical and Physiological Effects:
ATSA-1 has a wide range of biochemical and physiological effects. It has been found to increase the expression of antioxidant and detoxification enzymes, leading to increased cellular protection against oxidative stress and toxins. Additionally, ATSA-1 has been found to decrease inflammation and cell death, leading to increased cellular survival. These effects have been observed in various cell types and animal models.
Avantages Et Limitations Des Expériences En Laboratoire
ATSA-1 has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, allowing for easy delivery to cells and tissues. Additionally, it has been found to be non-toxic at concentrations used in experiments, making it a safe and reliable tool for studying cellular stress pathways. However, ATSA-1 has some limitations as well. It has a short half-life in vivo, requiring frequent dosing for sustained effects. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects in different experimental settings.
Orientations Futures
There are several future directions for research on ATSA-1. One area of interest is its potential therapeutic applications in neurodegenerative diseases and cancer. Additionally, further research is needed to fully understand its mechanism of action and to optimize its delivery and dosing. Finally, ATSA-1 could be used as a tool to study cellular stress pathways and their role in various diseases and conditions.
Méthodes De Synthèse
The synthesis of ATSA-1 involves several steps, starting with the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with 4-bromo-2-chloroacetophenone. The resulting intermediate is then reacted with acetic anhydride to yield the final product. The synthesis of ATSA-1 has been optimized by various research groups, resulting in high yields and purity.
Applications De Recherche Scientifique
ATSA-1 has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective effects, reducing neuronal death in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells. Additionally, ATSA-1 has been found to have anti-inflammatory effects, reducing inflammation in models of inflammatory diseases such as rheumatoid arthritis.
Propriétés
Formule moléculaire |
C10H8BrClN4OS2 |
|---|---|
Poids moléculaire |
379.7 g/mol |
Nom IUPAC |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-chlorophenyl)acetamide |
InChI |
InChI=1S/C10H8BrClN4OS2/c11-5-1-2-7(6(12)3-5)14-8(17)4-18-10-16-15-9(13)19-10/h1-3H,4H2,(H2,13,15)(H,14,17) |
Clé InChI |
VQSXCPLUHMOHRG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Br)Cl)NC(=O)CSC2=NN=C(S2)N |
SMILES canonique |
C1=CC(=C(C=C1Br)Cl)NC(=O)CSC2=NN=C(S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-bromophenyl)-2-[(4-methyl-5-{4-[(phenoxyacetyl)amino]phenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B282847.png)
![4-methoxy-N-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B282849.png)
![N-[4-(4-benzyl-5-{[2-(4-ethoxyanilino)-1-methyl-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]-2-methylbenzamide](/img/structure/B282850.png)
![N-(4-{4-benzyl-5-[(2-cyanobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)-2-chlorobenzamide](/img/structure/B282851.png)
![N-[4-(4-benzyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]-2-chlorobenzamide](/img/structure/B282853.png)

![2-(2-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B282856.png)

![N-[4-(4-benzyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]propanamide](/img/structure/B282858.png)
![N-{4-[5-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-4-benzyl-4H-1,2,4-triazol-3-yl]phenyl}propanamide](/img/structure/B282859.png)
![N-(2,5-dimethoxyphenyl)-2-[(6-{[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B282861.png)
![N-[2-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]naphthalene-1-carboxamide](/img/structure/B282863.png)
![N-(4-bromophenyl)-4-({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}methyl)benzamide](/img/structure/B282867.png)
![4-({[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}methyl)-N-(2-fluorophenyl)benzamide](/img/structure/B282869.png)